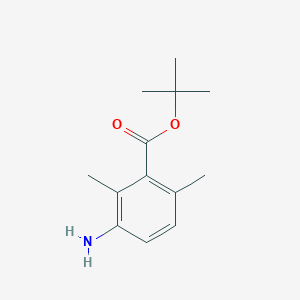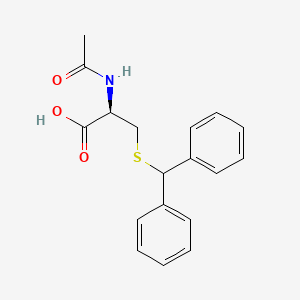
N-Acetyl-S-(diphenylmethyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(diphenylmethyl)-L-cysteine is an organic compound belonging to the class of N-acyl-alpha amino acids. This compound is characterized by the presence of an acetyl group attached to the sulfur atom of L-cysteine, with a diphenylmethyl group further modifying the structure. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(diphenylmethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the diphenylmethyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with diphenylmethyl chloride in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(diphenylmethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group, yielding L-cysteine derivatives.
Substitution: The diphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: L-cysteine derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(diphenylmethyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving cysteine.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions where cysteine metabolism is implicated.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(diphenylmethyl)-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl group can be cleaved enzymatically, releasing L-cysteine, which can then participate in various metabolic processes. The diphenylmethyl group may influence the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-S-allylcysteine: Another N-acylated cysteine derivative with an allyl group instead of a diphenylmethyl group.
N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine: A compound with a p-chlorophenylcarbamoyl group attached to the sulfur atom of cysteine.
Uniqueness
N-Acetyl-S-(diphenylmethyl)-L-cysteine is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and overall bioactivity compared to other cysteine derivatives.
Eigenschaften
CAS-Nummer |
19595-55-2 |
|---|---|
Molekularformel |
C18H19NO3S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-benzhydrylsulfanylpropanoic acid |
InChI |
InChI=1S/C18H19NO3S/c1-13(20)19-16(18(21)22)12-23-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1 |
InChI-Schlüssel |
MYQUWNQMNNVURG-INIZCTEOSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



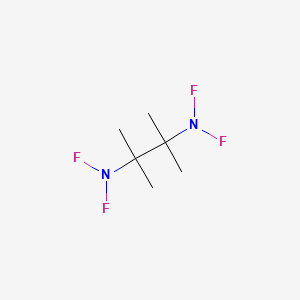
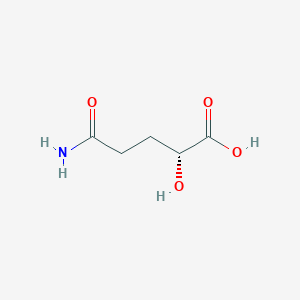
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
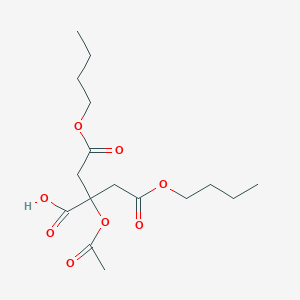
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

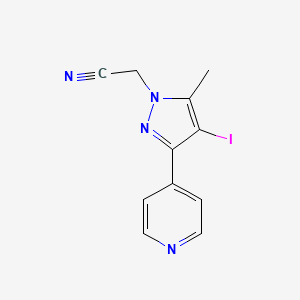
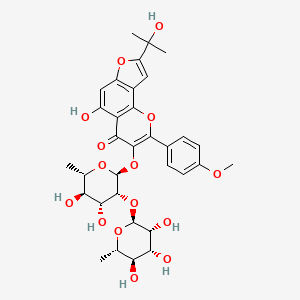

![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)
